molecular formula C8H12N2O2 B3376097 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1171926-02-5

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B3376097
CAS RN: 1171926-02-5
M. Wt: 168.19 g/mol
InChI Key: KUVOMGRDUQKIEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(5-methyl-1H-pyrazol-1-yl)butanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Androgen Receptor Antagonists

“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, which have been evaluated for their biological activities . The AR luciferase reporter assay revealed compound 6f (59.7%) as a potent AR antagonist . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Anti-Cancer Properties

Research has shown that pyrazole-bearing compounds, such as “2-(5-methyl-1H-pyrazol-1-yl)butanoic acid”, have anti-cancer properties . These compounds have been studied for their potential use in cancer therapy .

Antibacterial Properties

Pyrazole-bearing compounds have been found to have antibacterial properties . These compounds can potentially be used in the development of new antibacterial drugs .

Anti-Inflammatory Properties

“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” and other pyrazole-bearing compounds have been found to have anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases .

Analgesic Properties

Pyrazole-bearing compounds have been found to have analgesic properties . These compounds can potentially be used in the development of new pain relief drugs .

Anticonvulsant Properties

“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” and other pyrazole-bearing compounds have been found to have anticonvulsant properties . These compounds can potentially be used in the treatment of epilepsy and other seizure disorders .

Anthelmintic Properties

Pyrazole-bearing compounds have been found to have anthelmintic properties . These compounds can potentially be used in the treatment of parasitic worm infections .

properties

IUPAC Name

2-(5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVOMGRDUQKIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid

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